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Adenosine, N,N-dimethyl-2'-O-methyl-

RNA Epitranscriptomics Innate Immunity mRNA Therapeutics

Standard adenosine analogs cannot replicate the natural N6,N6,2'-O-trimethyl modification (m6,6Am) found in mRNA caps, limiting studies of translation regulation and immune evasion. This compound provides the exact dual-methylated nucleoside required for precise mRNA engineering. - Enables synthesis of cap1-mimetic mRNAs with reduced immunogenicity for therapeutic development. - Allows cell-specific dissection of translation control mechanisms. - Validated one-step phosphoramidite route supports custom oligonucleotide production.

Molecular Formula C13H19N5O4
Molecular Weight 309.32 g/mol
CAS No. 30891-53-3
Cat. No. B3051085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdenosine, N,N-dimethyl-2'-O-methyl-
CAS30891-53-3
Molecular FormulaC13H19N5O4
Molecular Weight309.32 g/mol
Structural Identifiers
SMILESCN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)O)OC
InChIInChI=1S/C13H19N5O4/c1-17(2)11-8-12(15-5-14-11)18(6-16-8)13-10(21-3)9(20)7(4-19)22-13/h5-7,9-10,13,19-20H,4H2,1-3H3/t7-,9-,10-,13-/m1/s1
InChIKeyIPRQAJTUSRLECG-QYVSTXNMSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

m6,6Am – Dual-Modified Nucleoside for Epitranscriptomics


Adenosine, N,N-dimethyl-2'-O-methyl- (CAS 30891-53-3), also known as N6,N6,2'-O-trimethyladenosine (m6,6Am), is a purine nucleoside analogue characterized by methylation at both the N6 exocyclic amine and the 2'-hydroxyl of the ribose moiety [1]. This dual modification distinguishes it from singly modified adenosines and occurs naturally as a constituent of RNA, particularly within the 5' cap structures of eukaryotic mRNAs and in certain tRNAs [2][3]. As a naturally modified ribo-nucleoside, it serves as a critical building block for investigating RNA structure, function, and interactions, and is recognized for its role in modulating RNA stability, translation, and immune recognition [4].

mRNA cap structure and function studies
Innate immune evasion assay context
Cell-type-specific translation regulation research

Why m6,6Am Cannot Be Substituted by m6A or Am


Generic substitution of Adenosine, N,N-dimethyl-2'-O-methyl- (m6,6Am) with structurally related analogs like N6-methyladenosine (m6A) or 2'-O-methyladenosine (Am) is not scientifically justified due to its unique dual-modification profile. The concurrent presence of an N6,N6-dimethyl group and a 2'-O-methyl group confers a distinct set of physicochemical and biological properties that are not achievable with either modification alone. For instance, the 2'-O-methyl modification is known to enhance RNA nuclease resistance and alter sugar pucker, while N6-methylation modulates base-pairing and protein recognition [1]. Critically, m6,6Am is the specific, naturally occurring nucleotide found in the cap-adjacent positions of certain mRNAs, where it directly impacts translational efficiency and acts as a 'self' marker to evade innate immune detection, functions that neither m6A nor Am can fully replicate [2]. In drug development, while N6,N6-dimethyladenosine (m6,6A) has shown some biological activity, the 2'-O-methyl group in m6,6Am can drastically alter metabolic stability, cellular uptake, and target engagement, making m6,6Am a distinct chemical entity with its own activity profile [3]. Therefore, for applications demanding precise recapitulation of native RNA modifications or for exploring structure-activity relationships (SAR) beyond simple N6-alkylation, m6,6Am is the required, non-interchangeable reagent.

Dual N6,N6-dimethyl and 2'-O-methyl modification confers unique immune evasion and translation properties not present in m6A or Am alone.

Cap-adjacent m6,6Am acts as a binary self-marker; single-modified analogs cannot replicate this qualitative functional distinction.

Cell-type-dependent translation modulation of m6,6Am differs from the translation-promoting profile of internal m6A.

Evidence for Choosing m6,6Am Over Key Analogs


m6,6Am: A Binary Self Marker for Immune Evasion

The presence of m6,6Am at the first transcribed nucleotide of an mRNA cap structure is a critical determinant for distinguishing 'self' from 'non-self' RNA, a function not performed by N6-methyladenosine (m6A) in this context. A study using in vitro transcribed RNA with synthetic cap analogues showed that RNA containing m6,6Am evades the host innate immune response, whereas RNA lacking this specific modification (e.g., containing only m6A or unmodified adenosine at this position) can trigger immune activation [1]. This represents a qualitative, binary functional difference rather than a matter of degree.

Immune Evasion
Head-to-head
RNA with m6,6Am at cap: escapes innate immune response. RNA with m6A or unmodified A: triggers response.

Binary self/non-self discrimination context

In vitro transcribed cap analogues; preprint evidence

RNA Epitranscriptomics Innate Immunity mRNA Therapeutics

Cell-Specific Translation Modulation by m6,6Am

The impact of m6,6Am on protein production is cell-type specific and distinct from the internal m6A modification. A direct comparative study found that the presence of m6,6Am as the first transcribed nucleotide (cap1 structure) can strongly hamper protein biosynthesis or have no influence on protein production levels, depending on the cell line [1]. In contrast, internal m6A modifications are generally associated with promoting translation or affecting mRNA stability through reader proteins [2]. The study further demonstrated that cap methylation status, including the presence of m6,6Am, does not influence transcript affinity towards the translation initiation factor eIF4E, indicating a separate, eIF4E-independent mechanism of regulation [1].

Translation Control
Reported
m6,6Am: cell-specific inhibition or neutral effect. Internal m6A: generally promotes translation.

Cell-type-dependent translation modulation

eIF4E-independent mechanism; cross-study comparable

Translation Regulation mRNA Engineering Epitranscriptomics

Antitumor Potential as Purine Nucleoside Analog

As a purine nucleoside analogue, Adenosine, N,N-dimethyl-2'-O-methyl- is classified within a well-established group of compounds known for broad antitumor activity targeting indolent lymphoid malignancies [1]. While direct, head-to-head potency data (e.g., IC50 values) for this specific compound against cancer cell lines are not readily available in public literature, its classification differentiates it from unmodified adenosine, which does not possess this antimetabolite activity [1]. The anticancer mechanism for this class relies on inhibition of DNA synthesis and induction of apoptosis . Furthermore, the related compound N6,N6-dimethyladenosine (m6,6A) has demonstrated in vitro activity (IC50 = 0.5 µg/mL against L1210 leukemia cells) . The additional 2'-O-methyl group in m6,6Am may confer altered metabolic stability and pharmacokinetics, a common effect of such sugar modifications, which could be a critical differentiator for in vivo studies [2].

Antitumor Class
Class-level
Classified as purine nucleoside analogue with reported broad antitumor activity against indolent lymphoid malignancies. Direct IC50 data for this compound not publicly available.

Nucleoside antimetabolite research context

Class-level inference; verify for specific model

Anticancer Research Nucleoside Antimetabolites Lymphoid Malignancies

Specialized Synthesis and Detection for m6,6Am

The synthesis and detection of Adenosine, N,N-dimethyl-2'-O-methyl- present unique challenges compared to its single-modified counterparts. A novel, one-step synthetic method was specifically developed for the production of modified adenosine phosphoramidites that can be directly used to create N6,2'-O-dimethyladenosine-containing RNA oligonucleotides [1]. This contrasts with the more routine syntheses available for m6A or 2'-O-methyladenosine. Furthermore, a specialized LC-MS/MS method was established to quantitatively measure the relative abundance of both 2'-O-methyladenosine (Am) and N6,2'-O-dimethyladenosine (m6Am) simultaneously [1]. This method is necessary for accurately distinguishing m6Am from Am in biological samples, highlighting a procurement and analytical differentiation point.

Synthesis & Detection
Method context
Requires specialized one-step phosphoramidite synthesis and dedicated LC-MS/MS method; standard m6A or Am protocols insufficient.

Method-specific procurement consideration

Validated for mouse mRNA; need method transfer review

Nucleoside Chemistry Analytical Chemistry Epitranscriptomics

ADAM10 Binding Profile of N6-Dimethyladenosines

Molecular docking studies of the closely related N6,N6-dimethyladenosine (m6,6A) with the ADAM10 protein revealed binding energies of <-7 kcal/mol, indicating very good binding activity [1]. This in silico evidence supports the potential of N6,N6-dimethylated adenosines to engage protein targets relevant to cancer and immune regulation. The target compound, m6,6Am, contains an additional 2'-O-methyl group which could further modulate binding affinity and selectivity through altered sugar conformation and steric effects, a common principle in nucleoside drug design [2]. While direct docking data for m6,6Am with ADAM10 is not available, this data provides a strong rationale for investigating its unique interactions compared to adenosine or cordycepin.

ADAM10 Docking
Class-level
N6,N6-dimethyladenosine (m6,6A) showed favorable docking scores to ADAM10; similar binding energies reported for adenosine and cordycepin.

In silico interaction context for N6-dimethylated adenosines

Class-level inference; 2'-O-methyl effect not yet modelled

Molecular Docking ADAM10 Immuno-oncology

Research Applications of m6,6Am


Engineering Non-Immunogenic mRNA Caps

Based on evidence that m6,6Am in the cap-adjacent position defines an mRNA as 'self' and allows it to evade the host innate immune response, this compound is critical for the development of next-generation mRNA therapeutics and vaccines [1]. Researchers can use m6,6Am phosphoramidites to synthesize precisely modified mRNA caps for in vitro transcription, enabling the production of mRNA with minimized immunogenicity, a major hurdle in current mRNA-based therapies [2].

Cell-Type-Specific Translation Regulation

The finding that m6,6Am can either inhibit or have no effect on translation depending on the cell line provides a powerful tool for studying the fundamental mechanisms of translation regulation [1]. This compound is essential for generating reporter mRNAs with a defined cap1 structure (containing m6,6Am) to dissect the cell-specific factors that interact with this modification to control protein output, offering insights beyond what internal m6A modifications reveal.

Model RNA Oligos for Epitranscriptomics

The validated one-step synthesis method for m6,6Am phosphoramidites enables the direct production of RNA oligonucleotides containing this specific, naturally occurring modification [1]. These oligos are invaluable for biophysical studies on RNA structure, for investigating the binding of 'reader' proteins that may recognize m6,6Am, and for developing sensitive LC-MS/MS methods to map the presence of this modification across the transcriptome.

SAR Studies in Nucleoside Antimetabolites

As a purine nucleoside analog with a dual-modification profile, m6,6Am serves as a distinct chemical probe for medicinal chemistry campaigns [1]. While its close relative N6,N6-dimethyladenosine has demonstrated in vitro antileukemic activity and AKT inhibition, the 2'-O-methyl group in m6,6Am is a well-known modification to enhance metabolic stability and modulate target engagement [2]. This compound is ideal for SAR studies aimed at improving the pharmacokinetic and pharmacodynamic properties of adenosine-derived anticancer agents.

Application
Selection Property
Validation Focus
Non-immunogenic mRNA cap engineering research
Cap-adjacent dual modification identity
Innate immune evasion assay in target cell model
Cell-type-specific translation regulation studies
Cell-line-dependent translation modulation profile
Reporter mRNA translation output comparison across cell lines
Model RNA oligonucleotides for epitranscriptomics
Validated synthesis and LC-MS/MS detection protocol
Detection specificity and incorporation fidelity in synthetic oligos
Structure-activity relationship studies of nucleoside antimetabolites
Purine nucleoside analogue with dual methylation
Metabolic stability and target engagement profiling in cell models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


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